

A Comparative Guide to Quantum Chemical Calculations for 1,6-Naphthyridine Compounds

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Compound of Interest

Compound Name: 1,6-Naphthyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantum chemical calculation methods for studying 1,6-naphthyridine and its derivatives. It is intended to assist researchers in selecting appropriate computational strategies and interpreting theoretical data by providing a summary of common methodologies and supporting data from various studies.

Introduction to 1,6-Naphthyridines

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1][2][3] The 1,6-naphthyridine scaffold, in particular, is a significant structural motif in medicinal chemistry and materials science due to its diverse biological activities and interesting photophysical properties.[4][5] Quantum chemical calculations offer a powerful tool to investigate the electronic structure, molecular properties, and reactivity of these compounds, thereby guiding the rational design of novel therapeutic agents and functional materials.[6][7]

Comparison of Computational Methods

Density Functional Theory (DFT) is the most prevalent quantum mechanical method for investigating the properties of naphthyridine derivatives due to its favorable balance between computational cost and accuracy.[6][8][9] The choice of functional and basis set is critical for obtaining reliable results.

Commonly Used DFT Functionals:

- B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good description of the electronic structure and geometry of organic molecules.[\[8\]](#)[\[9\]](#)
- CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected hybrid functional, which is often better suited for describing charge-transfer excitations and non-covalent interactions.[\[10\]](#)
- ω B97XD: A long-range corrected hybrid functional that includes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important.[\[8\]](#)[\[10\]](#)
- M06-2X: A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and noncovalent interactions.[\[10\]](#)

Commonly Used Basis Sets:

- Pople Style (e.g., 6-311++G(d,p)): This basis set is frequently employed for calculations on organic molecules, providing a good compromise between accuracy and computational expense. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing anions, excited states, and hydrogen bonding.[\[6\]](#)[\[8\]](#)
- Dunning's Correlation Consistent (e.g., cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.

The selection of the functional and basis set should be guided by the specific properties of interest and validated against experimental data whenever possible. For instance, a benchmark study on diazines recommended the ω B97XD, CAM-B3LYP, or M06-2X functionals with a triple- ζ quality basis set for reliable aromaticity index calculations.[\[10\]](#)

Data Presentation: Calculated Properties of Naphthyridine Derivatives

The following tables summarize representative quantitative data from quantum chemical calculations on naphthyridine and its derivatives found in the literature. These examples

illustrate the types of data that can be obtained and how they vary with the computational method.

Table 1: Calculated Electronic Properties of Naphthyridine Derivatives

Compound	Method	HOMO (eV)	LUMO (eV)	Energy Gap (eV)
5-methyl-8H-benzo[h]chromen- o[2,3-b][11] [12]naphthyridine -6(5H),8-dione	B3LYP/6- 311G(d,p)	-6.21	-2.45	3.76
1,6-Diazanaphthalen- e (1,6-Naphthyridine)	DFT/B3LYP/6- 311++G(d,p)	-6.94	-1.09	5.85
5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (Amine Tautomer)	B3LYP/6- 311++G(d,p)	-5.14	-1.17	3.97
5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (Amine Tautomer)	CAM-B3LYP/6- 311++G(d,p)	-6.49	-0.19	6.30
5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-	ω B97XD/6- 311++G(d,p)	-6.70	-0.16	6.54

carbonitrile
(Amine
Tautomer)

Data compiled for illustrative purposes based on reported values in the literature.[8][9]

Table 2: Calculated vs. Experimental Absorption Maxima (λ_{max}) of Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives

Compound	Experimental λ_{max} (nm) in CH ₂ Cl ₂	Calculated λ_{max} (nm) in CH ₂ Cl ₂ (TD-DFT/B3LYP/6-311++G**)
L1	~320	284.3
L2	~390	394.5
L3	~390	395.6
L4	~390	384.2

This table demonstrates the application of Time-Dependent DFT (TD-DFT) in predicting electronic absorption spectra and its comparison with experimental data for a related class of compounds.[13]

Experimental and Computational Protocols

General Computational Protocol for DFT Calculations

A typical workflow for performing quantum chemical calculations on a 1,6-naphthyridine derivative involves the following steps:

- **Input Structure Generation:** A plausible 3D structure of the 1,6-naphthyridine derivative is constructed using molecular modeling software.
- **Method Selection:** The desired level of theory (e.g., DFT functional) and basis set are chosen. For example, the B3LYP functional with the 6-311++G(d,p) basis set is a common choice.[6][8]

- **Geometry Optimization:** A geometry optimization calculation is performed to find the minimum energy structure of the molecule. This is an iterative process where the atomic coordinates are adjusted until a stationary point on the potential energy surface is located.
- **Frequency Calculation:** A frequency calculation is typically performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.
- **Property Calculations:** Once the optimized geometry is obtained, various molecular properties can be calculated, including:
 - **Electronic Properties:** HOMO and LUMO energies, Mulliken atomic charges, and dipole moments.[\[9\]](#)
 - **Spectroscopic Properties:** UV-Vis spectra (using TD-DFT), NMR chemical shifts, and vibrational frequencies.[\[7\]](#)[\[13\]](#)
 - **Nonlinear Optical (NLO) Properties:** First-order hyperpolarizability (β).[\[12\]](#)
 - **Aromaticity Indices:** PDI, FLU, HOMA, etc.[\[6\]](#)
 - **Natural Bond Orbital (NBO) Analysis:** To study intramolecular interactions and charge delocalization.[\[9\]](#)

All calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[\[6\]](#)

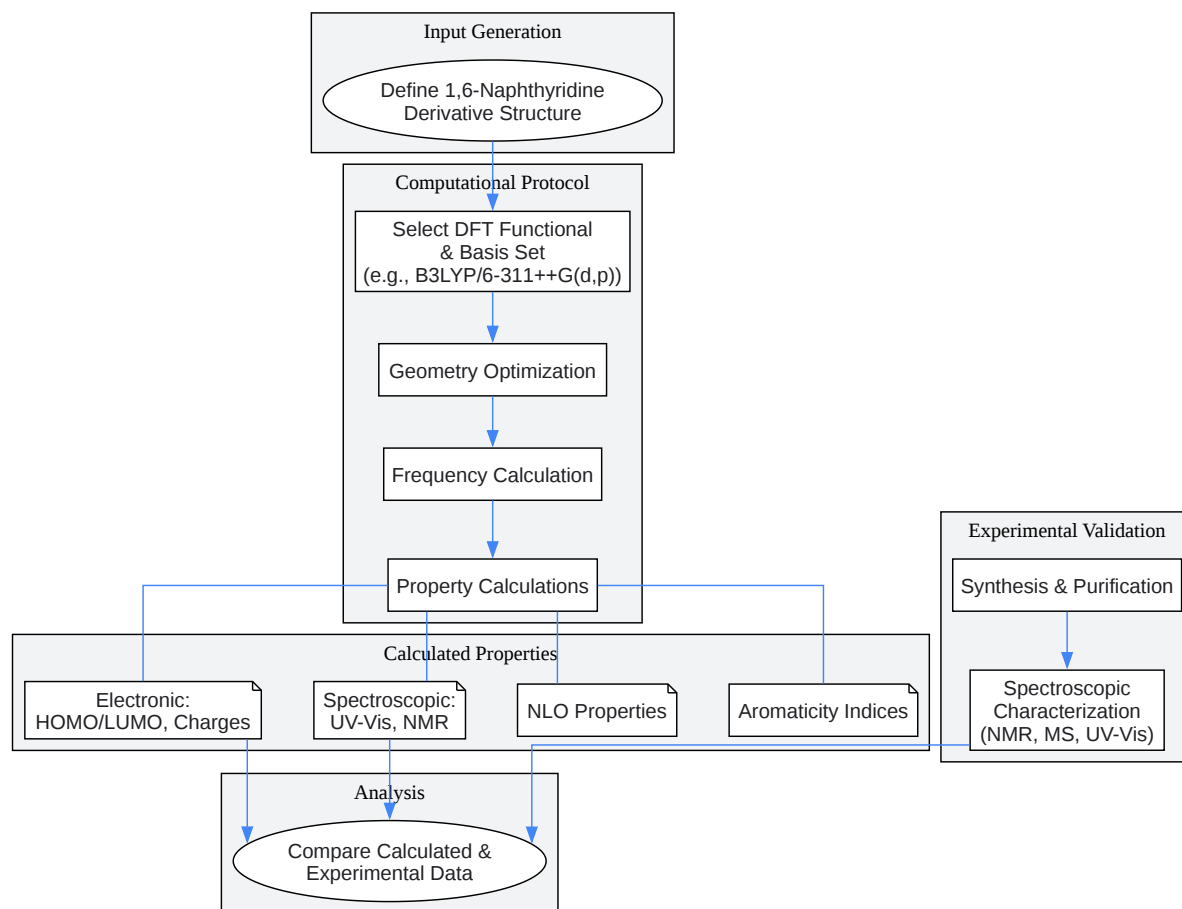
General Experimental Protocol for Synthesis and Characterization

The synthesis of 1,6-naphthyridine derivatives is essential for providing the experimental data needed to validate computational results. A general synthetic and characterization workflow includes:

- **Synthesis:** The synthesis of 1,6-naphthyridine derivatives can be achieved through various methods, including multicomponent reactions and intramolecular cyclizations.[\[4\]](#)[\[5\]](#)[\[11\]](#)

- Purification: The synthesized compounds are purified using techniques such as column chromatography or recrystallization.
- Characterization: The structure and purity of the compounds are confirmed using a range of spectroscopic techniques:
 - NMR Spectroscopy (^1H and ^{13}C): To determine the chemical structure and connectivity of atoms.[\[11\]](#)
 - Mass Spectrometry (MS): To determine the molecular weight.[\[11\]](#)
 - Infrared (IR) Spectroscopy: To identify functional groups.[\[11\]](#)
 - UV-Vis Spectroscopy: To measure the electronic absorption properties.[\[12\]](#)
 - Fluorescence Spectroscopy: To measure the emission properties.[\[5\]](#)[\[12\]](#)

Mandatory Visualization



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Caption: Workflow for quantum chemical calculations of 1,6-naphthyridine compounds.

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